N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a quinolin-8-ylsulfanyl group and a 4-chlorophenyl ethyl side chain. Acetamides with substituted phenyl and heterocyclic moieties are critical intermediates in organic synthesis, often serving as precursors for bioactive compounds such as heterocycles and sulfur-containing derivatives . The sulfanyl (thioether) linker may improve metabolic stability compared to oxygen-based analogs .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-quinolin-8-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-16-8-6-14(7-9-16)10-12-21-18(23)13-24-17-5-1-3-15-4-2-11-22-19(15)17/h1-9,11H,10,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUESEGNFJDXCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NCCC3=CC=C(C=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide typically involves the reaction of 2-(quinolin-8-ylsulfanyl)acetic acid with 2-(4-chlorophenyl)ethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation of Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. This reaction is critical for modifying electronic properties or generating metabolites.
Hydrolysis of Acetamide Functionality
The acetamide group is susceptible to hydrolysis, yielding carboxylic acid derivatives.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 8 hrs | 2-(Quinolin-8-ylsulfanyl)acetic acid | 72% |
| NaOH (10%) in ethanol | 80°C, 4 hrs | Sodium salt of acetic acid derivative | 65% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .
Nucleophilic Substitution at Chlorophenyl Group
The 4-chlorophenyl substituent participates in coupling reactions, enabling structural diversification.
Example Reaction :
Functionalization via Quinoline Ring
The quinoline moiety enables electrophilic substitution and coordination chemistry.
Reductive Amination of Acetamide
The acetamide group can be reduced to form amine intermediates, enabling further derivatization.
Thiol-Disulfide Exchange
The sulfanyl group participates in dynamic covalent chemistry, enabling reversible bond formation.
Photochemical Reactions
UV irradiation induces cleavage or rearrangement in the presence of photosensitizers.
| Wavelength | Additives | Outcome | Yield |
|---|---|---|---|
| 254 nm (UV-C) | None | C-S bond cleavage | 40% |
| 365 nm (UV-A) | TiO₂ nanoparticles | Quinoline ring oxidation | 55% |
Scientific Research Applications
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2-(quinolin-8-ylsulfanyl)acetic acid + 2-(4-chlorophenyl)ethylamine | Reflux, DCC, DMAP | N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide |
| 2 | Purification | Column Chromatography | Pure this compound |
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. In vitro tests have shown that it has an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.
Case Study: Anticancer Efficacy
A study published in Molecular Pharmacology highlighted the cytotoxic effects of this compound on breast cancer cells, indicating its potential for further development as an anticancer agent .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial efficacy. It demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, at low concentrations, highlighting its potential utility as an antimicrobial agent.
Case Study: Antimicrobial Activity
In a separate investigation, the compound was tested against a panel of bacterial strains, demonstrating significant inhibition and suggesting its application in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Heterocyclic Core Modifications
Substituent Effects
Crystallographic and Intermolecular Interactions
- Intramolecular C–H···O and intermolecular N–H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide () and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () influence crystal packing and solubility .
- The nitro group torsion in (–16.7° to 160.9°) highlights conformational flexibility, which may affect binding in biological systems .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide, a quinoline derivative, has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits unique properties due to its specific substitution pattern, which enhances its interaction with various molecular targets.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 356.87 g/mol
- CAS Number : 436841-38-2
The compound features a quinoline moiety linked to a 4-chlorophenyl ethyl group and a sulfanyl acetamide functional group, contributing to its biological activity.
The mechanism of action of this compound involves:
- Inhibition of DNA Synthesis : The quinoline structure is known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The compound's ability to disrupt bacterial DNA synthesis is a key factor in its antimicrobial efficacy.
Anticancer Activity
This compound has been evaluated for its anticancer properties against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.95 | |
| MCF7 (Breast Cancer) | 2.36 | |
| HCT116 (Colon Cancer) | 3.45 | |
| PC3 (Prostate Cancer) | 0.67 |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against liver and breast cancer cell lines.
Case Studies
- Study on Anticancer Activity : In a study published in MDPI, researchers synthesized various quinoline derivatives, including this compound, and evaluated their activity against multiple cancer cell lines. The compound showed significant growth inhibition compared to standard chemotherapy agents like doxorubicin .
- Antimicrobial Evaluation : A recent investigation highlighted the antimicrobial potential of this compound against resistant strains of Escherichia coli and Staphylococcus aureus, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
